Product packaging for Behenyl lignocerate(Cat. No.:CAS No. 42233-59-0)

Behenyl lignocerate

Cat. No.: B3044299
CAS No.: 42233-59-0
M. Wt: 677.2 g/mol
InChI Key: FRFMHEKZBITLOK-UHFFFAOYSA-N
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Description

Contextualizing Behenyl Lignocerate within the Wax Ester Class

This compound, with the systematic name docosyl tetracosanoate, is a prominent member of the wax ester class of lipids. larodan.comnih.govcymitquimica.com Wax esters are characterized by the esterification of a long-chain fatty acid with a long-chain fatty alcohol. wikipedia.org In the case of this compound, the constituent molecules are lignoceric acid (tetracosanoic acid) and behenyl alcohol (docosanol). larodan.com This structure imparts a highly hydrophobic and chemically stable nature to the molecule.

The general formula for a wax ester is RCOOR', where R and R' represent the alkyl chains of the fatty acid and fatty alcohol, respectively. The properties of individual wax esters, such as their melting point and physical state, are largely determined by the length and degree of saturation of these carbon chains. wikipedia.org Saturated wax esters, like this compound, tend to have higher melting points and are typically solid at room temperature. larodan.comcymitquimica.comwikipedia.org

Historical Trajectories in Long-Chain Lipid Research

The scientific journey into the world of long-chain lipids, including wax esters, has been a gradual yet insightful process. Early research in the 20th century laid the foundational understanding of lipid structures and their basic functions. A significant milestone in lipid research was the discovery of essential fatty acids by George and Mildred Burr in 1929, which highlighted the critical role of certain lipids in biological systems.

The advancement of analytical techniques, particularly in the mid to late 20th century, revolutionized the study of complex lipids like wax esters. The development of gas chromatography (GC) and, later, mass spectrometry (MS) enabled the separation and identification of individual lipid components from complex natural mixtures. gerli.comnih.gov These technological advancements allowed for a more detailed characterization of the composition of various natural waxes and oils, paving the way for a deeper understanding of the distribution and function of specific wax esters like this compound. Research into very-long-chain fatty acids (VLCFAs) and their derivatives has also been crucial, particularly in understanding their biosynthesis and metabolic pathways, which are often linked to specific genetic disorders in humans.

Current Research Paradigms and Academic Significance of this compound

Contemporary research on this compound and other long-chain wax esters is driven by their potential applications in various fields and their roles in biological systems. Academically, the study of these molecules is significant for several reasons. The investigation into the biosynthesis of VLCFAs and their subsequent esterification to form wax esters in plants and other organisms is an active area of research. nih.gov Understanding these pathways could lead to the metabolic engineering of crops to produce high-value wax esters for industrial use.

Furthermore, the unique physical properties of wax esters, such as their ability to form stable gels and films, make them subjects of interest in materials science and formulation chemistry. researchgate.netnih.gov In the context of human health, the metabolism of dietary wax esters and the physiological roles of their constituent very-long-chain fatty acids and alcohols are of significant interest, particularly in relation to lipid disorders and skin barrier function. lipotype.com While much of the current research focuses on the broader class of wax esters, the specific properties of this compound make it a valuable model compound for these studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H92O2 B3044299 Behenyl lignocerate CAS No. 42233-59-0

Properties

IUPAC Name

docosyl tetracosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-27-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFMHEKZBITLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H92O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42233-59-0
Record name Behenyl lignocerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042233590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEHENYL LIGNOCERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PPU3Z30AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Occurrence and Endogenous Functional Roles of Behenyl Lignocerate

Distribution in Mammalian Biological Systems

Wax esters (WEs) constitute a significant lipid class within human meibomian gland secretions, commonly referred to as meibum. These secretions are estimated to comprise 40-50% wax esters of the total meibum lipids nih.govresearchgate.net. Behenyl lignocerate, being a wax ester, is therefore a constituent of this complex lipid mixture nih.govresearchgate.netnih.gov. Meibum lipids are secreted onto the ocular surface, forming the tear film lipid layer (TFLL), which is crucial for maintaining ocular health nih.govcore.ac.uk. Research analyzing the composition of meibomian gland secretions has identified numerous isomeric groups of intact wax esters, underscoring their prevalence and complexity in this biological fluid nih.govresearchgate.net.

Contribution to Biological Barrier Integrity

A key function attributed to the TFLL, and by extension to its wax ester components like this compound, is the retardation of tear fluid evaporation core.ac.uk. Research indicates that the evaporation-retarding efficacy of wax esters is closely linked to their physicochemical properties, particularly their melting points in relation to physiological temperature arvojournals.orgarvojournals.org. Wax esters that melt within a narrow range around physiological temperatures (approximately 2°C) have demonstrated significant potential to reduce evaporation rates arvojournals.orgarvojournals.org. The proposed mechanism involves the formation of a stable, organized lipid layer at the air-water interface, which acts as a physical barrier to the diffusion of water molecules core.ac.ukarvojournals.orgarvojournals.org. While direct studies on this compound's specific evaporation-retarding mechanisms are ongoing, its classification as a long-chain saturated wax ester suggests it possesses the necessary structural characteristics to contribute to such barrier functions nih.govlarodan.com.

Occurrence in Botanical Lipid Profiles

Wax esters are widely distributed in the botanical world, often forming protective layers on plant surfaces, such as leaf cuticles, to prevent water loss and environmental damage mtoz-biolabs.comcreative-proteomics.comnih.govwikipedia.org. In plant-derived waxes, fatty acids typically range from C12 to C24, while the constituent fatty alcohols are often longer, ranging from C24 to C34 mtoz-biolabs.comcreative-proteomics.com. This compound, composed of behenic acid (C22:0) and lignoceric acid (C24:0), aligns well with these typical chain length distributions observed in plant wax esters nih.govlarodan.com. Prominent botanical sources rich in wax esters include jojoba (which is almost entirely composed of wax esters), carnauba wax, candelilla wax, and beeswax nih.govwikipedia.org. Furthermore, seed oils from plants like sunflower, canola, and cottonseed also contain wax esters, with behenic and lignoceric acids being identified as components within sunflower wax esters researchgate.net.

Biosynthetic Pathways and Enzymatic Mechanisms of Behenyl Lignocerate

Fatty Acid Elongation Systems in Eukaryotic Cells

Eukaryotic cells possess distinct systems for fatty acid elongation, with the endoplasmic reticulum (ER) being the primary site for the synthesis of very long-chain fatty acids (VLCFAs).

The predominant pathway for VLCFA synthesis occurs in the ER membrane, utilizing a multi-enzyme complex. This process involves a four-step elongation cycle for each two-carbon unit added to the growing fatty acid chain oup.comnih.govfrontiersin.orgunito.itresearchgate.netnih.gov. The cycle begins with the condensation of an activated fatty acid (acyl-CoA) with malonyl-CoA, catalyzed by enzymes belonging to the Elongation of Very Long Chain Fatty Acids (ELOVL) family. Malonyl-CoA serves as the two-carbon donor in this rate-limiting step oup.comnih.govfrontiersin.orgunito.itresearchgate.netnih.govbiomolther.orgthesgc.orgresearchgate.net. Following condensation, the resulting 3-ketoacyl-CoA undergoes reduction, dehydration, and a second reduction, catalyzed by enzymes such as 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2-enoyl-CoA reductase (TER), respectively oup.comfrontiersin.orgresearchgate.netbiomolther.orgthesgc.org. These subsequent steps require NADPH as a crucial cofactor biomolther.orgthesgc.orgspringermedizin.deplos.orgnih.govwikipedia.org. The ELOVL enzymes themselves are integral membrane proteins within the ER nih.govunito.itresearchgate.net.

Mitochondria also possess a fatty acid elongation system, which primarily acts on shorter chain fatty acyl-CoAs (typically less than C16) and utilizes acetyl-CoA as the two-carbon donor wikipedia.orgutah.edunih.govencyclopedia.pubnih.gov. This pathway is generally considered a minor contributor to the synthesis of very long-chain fatty acids compared to the ER-based system utah.edu.

Substrate Specificity and Precursor Integration (e.g., Behenyl-CoA, Stearyl-CoA)

The synthesis of specific VLCFAs, such as behenic acid (C22:0) and lignoceric acid (C24:0), depends on the substrate specificity of the ELOVL enzymes involved in the elongation cycle oup.comnih.govbiomolther.orgresearchgate.netspringermedizin.denih.gov. Shorter fatty acids, particularly palmitic acid (C16:0) and stearic acid (C18:0), activated to their CoA esters (palmitoyl-CoA and stearoyl-CoA), serve as primary precursors for VLCFA synthesis oup.comunito.itbiomolther.orgresearchgate.netturkupetcentre.netlibretexts.org. Stearoyl-CoA (C18:0-CoA) is a key substrate for elongation into longer chains oup.combiomolther.orgturkupetcentre.netlibretexts.orguniprot.orgresearchgate.net. ELOVL1, for instance, is known to elongate saturated fatty acids and can extend chains up to C26:0-CoA, indicating its role in the synthesis of C22 and C24 fatty acids oup.combiomolther.orgnih.govacs.orgnih.gov. The precise ELOVL isoforms responsible for the specific synthesis of behenic and lignoceric acids are determined by their distinct substrate preferences and tissue distribution oup.combiomolther.orgresearchgate.netspringermedizin.denih.gov.

Genetic and Regulatory Modulations of Very Long Chain Fatty Acid Synthesis

Disruptions in the genes encoding enzymes involved in VLCFA metabolism can lead to significant physiological consequences, often manifesting as inherited disorders, particularly affecting the nervous system and skin.

Mutations in genes responsible for VLCFA synthesis or degradation are implicated in various inherited diseases, including neurological conditions characterized by demyelination biomolther.orgspringermedizin.denih.govacs.orgnih.govoup.comnih.govnih.govfrontiersin.org. X-linked adrenoleukodystrophy (X-ALD), for example, arises from mutations in the ABCD1 gene, impairing the peroxisomal breakdown of VLCFAs and leading to their accumulation, often causing demyelination in the central nervous system biomolther.orgspringermedizin.denih.govnih.govoup.comnih.gov. Similarly, mutations in ELOVL genes, such as ELOVL4, are associated with neurological disorders like Stargardt-like macular dystrophy, spinocerebellar ataxia, and various neuro-ichthyotic conditions biomolther.orgspringermedizin.deacs.orgnih.govfrontiersin.org. These genetic alterations disrupt the normal flux of VLCFA synthesis, impacting lipid profiles and cellular functions, critically affecting the integrity of myelin sheaths in the nervous system biomolther.orgoup.comfrontiersin.org.

Enzymatic Catalysis and Cofactor Requirements in Behenyl Lignocerate Formation

The formation of this compound involves the enzymatic synthesis of behenic and lignoceric acids, followed by their esterification.

Enzymatic Catalysis of VLCFA Synthesis: The synthesis of VLCFAs is orchestrated by a series of enzymes within the ER-based elongation cycle. The key players include:

ELOVL Enzymes: These catalyze the initial, rate-limiting condensation reaction, adding two carbons from malonyl-CoA to an acyl-CoA precursor. Different ELOVL isoforms exhibit specific substrate preferences, determining the chain length of the resulting VLCFA oup.comnih.govfrontiersin.orgunito.itresearchgate.netnih.govthesgc.orgresearchgate.net.

3-ketoacyl-CoA Reductase (KAR): Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

3-hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to form trans-2,3-enoyl-CoA.

Trans-2-enoyl-CoA Reductase (TER): Reduces the trans-2,3-enoyl-CoA to yield the elongated acyl-CoA.

The reductase enzymes (KAR and TER) require NADPH as a cofactor for their catalytic activity biomolther.orgthesgc.orgspringermedizin.deplos.orgnih.govwikipedia.org.

Formation of this compound (Esterification): this compound is formed through the esterification of behenic acid and lignoceric acid. This process typically involves the activation of fatty acids to their respective acyl-CoAs by acyl-CoA synthetases (EC 6.2.1.3) qmul.ac.ukebi.ac.uk. These activated fatty acids then participate in wax ester synthesis, which generally proceeds in two steps:

Fatty Alcohol Formation: A fatty acyl-CoA is reduced to a fatty alcohol, catalyzed by a fatty acyl-CoA reductase (FAR) nih.gov.

Esterification: The fatty alcohol is then esterified with another acyl-CoA molecule to form the wax ester. This reaction is catalyzed by a wax synthase (WS), also known as an acyltransferase nih.govnih.govgoogle.com. While specific WS enzymes for this compound are not explicitly detailed, the general pathway involves these enzyme classes.

Data Tables

Table 1: ELOVL Enzymes and General Substrate Specificity

ELOVL IsoformPreferred Substrates (Acyl-CoA)Notes on Chain Length Elongation
ELOVL1C18:0, C20:0, C22:0, C24:0Elongates saturated fatty acids up to C26:0 oup.combiomolther.orgnih.govacs.orgnih.gov
ELOVL2C20:4(n-6), C22:5(n-3)Elongates polyunsaturated acyl-CoAs biomolther.orgplos.org
ELOVL3C16:0, C18:0, C20:0, C22:0Elongates saturated and unsaturated C16-C22, highest activity towards C18 oup.combiomolther.orgnih.gov
ELOVL4≥C26Mediates synthesis of VLC-SFAs and VLC-PUFAs ≥C28 nih.govfrontiersin.org
ELOVL5C18:0, C18:1, C18:2(n-6), C18:3(n-3)Elongates C18-C20 polyunsaturated fatty acids biomolther.orgplos.orgfrontiersin.org
ELOVL6C16:0, C14:0Elongates shorter saturated and monounsaturated acyl-CoAs oup.combiomolther.orgplos.orgfrontiersin.org
ELOVL7C16:0, C18:0, C20:0Elongates saturated and unsaturated C16-C22, highest activity towards C18 oup.combiomolther.orgnih.govfrontiersin.org

Table 2: Key Enzymes in VLCFA Elongation Cycle and Cofactor Requirements

Enzyme ClassFunction in Elongation CycleCofactor Requirement
ELOVL (Elongation of Very Long Chain Fatty Acids)Condensation of acyl-CoA with malonyl-CoA (rate-limiting)None directly
3-ketoacyl-CoA Reductase (KAR)Reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoANADPH
3-hydroxyacyl-CoA Dehydratase (HCD)Dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoANone
Trans-2-enoyl-CoA Reductase (TER)Reduction of trans-2,3-enoyl-CoA to elongated acyl-CoANADPH

Table 3: Genetic Disorders Associated with VLCFA Synthesis Defects

Gene InvolvedAssociated Disorder(s)Phenotypic Manifestations
ABCD1X-linked Adrenoleukodystrophy (X-ALD)Impaired VLCFA degradation, accumulation of VLCFAs, demyelination, neurological dysfunction, adrenal insufficiency biomolther.orgnih.govoup.comnih.gov
ELOVL1Ichthyosis, neurological disorders (spasticity, hypomyelination, deafness)Altered sphingolipid metabolism, reduced chain length of myelin sphingolipids, impaired motor function springermedizin.deacs.org
ELOVL4Stargardt-like macular dystrophy (STGD3), neuro-ichthyotic disorders, ataxiaTissue-specific maculopathy, neurodegeneration, skin abnormalities biomolther.orgnih.govfrontiersin.org
CERS3IchthyosisReduced levels of ultra-long-chain ceramides (B1148491) (ULC-Cers) biomolther.org
HACD1Myopathy3-Hydroxyacyl-CoA dehydratase deficiency biomolther.org
TERNon-syndromic mental retardationTrans-2-enoyl-CoA reductase deficiency biomolther.org

List of Compounds Mentioned:

this compound

Behenic acid (C22:0)

Lignoceric acid (C24:0)

Very Long-Chain Fatty Acids (VLCFAs)

Long-Chain Fatty Acids (LCFAs)

Palmitic acid (C16:0)

Stearic acid (C18:0)

Palmitoyl-CoA

Stearoyl-CoA

Malonyl-CoA

Acyl-CoA

3-ketoacyl-CoA

3-hydroxyacyl-CoA

trans-2,3-enoyl-CoA

Fatty alcohols

Sphingolipids

Ceramides

Phospholipids

Triacylglycerols

Cholesterol esters

Alkanes

Aldehydes

Ketones

Primary alcohols

Comparative Biosynthesis Across Diverse Organisms

This compound, a wax ester formed from the esterification of lignoceric acid (a C24:0 saturated fatty acid) and behenyl alcohol (a C22:0 saturated fatty alcohol), is synthesized through intricate biochemical pathways that exhibit variations across different biological kingdoms. While the fundamental steps—elongation of fatty acid chains, reduction of fatty acyl derivatives to fatty alcohols, and subsequent esterification—are conserved, the specific enzymes, cellular locations, and regulatory mechanisms can differ significantly.

Biosynthesis of Lignoceric Acid (C24:0)

The synthesis of lignoceric acid, a very-long-chain fatty acid (VLCFA), primarily involves the elongation of shorter fatty acid precursors. This process typically occurs in the endoplasmic reticulum (ER) in eukaryotes.

Plants: In plants, fatty acid elongation is mediated by membrane-bound enzyme complexes known as elongases. The Fatty Acid Elongase 1 (FAE1) gene, for instance, is crucial for the synthesis of VLCFAs, including those that can be precursors to lignoceric acid. The process involves the sequential addition of two-carbon units, derived from malonyl-CoA, to a growing acyl-CoA chain. researchgate.netaocs.org

Mammals and Humans: Mammalian systems exhibit both mitochondrial and microsomal pathways for fatty acid elongation. The microsomal pathway utilizes NADPH and malonyl-CoA, while the mitochondrial pathway employs NADH/NADPH and acetyl-CoA. Studies comparing fatty acid oxidation in human skin fibroblasts suggest that lignoceric acid may be preferentially metabolized entirely within peroxisomes, distinguishing its metabolic fate from shorter-chain saturated fatty acids like stearic acid, which can also be oxidized in mitochondria. nih.govnih.gov

Biosynthesis of Behenyl Alcohol (C22:0)

The production of fatty alcohols, such as behenyl alcohol, generally involves the reduction of fatty acids or their activated forms (fatty acyl-CoA or fatty acyl-ACP). Two primary enzymatic strategies are observed:

One-Enzyme Pathway: Alcohol-forming fatty acyl-CoA reductases (afFARs) directly catalyze the four-electron reduction of fatty acyl-CoA or fatty acyl-ACP to the corresponding fatty alcohol, utilizing NADPH as a cofactor. This pathway is found in various organisms, including bacteria, insects, mammals, and plants. buu.ac.thnih.gov

Two-Enzyme Pathway: This pathway involves an initial two-electron reduction of fatty acyl-CoA or fatty acyl-ACP to a fatty aldehyde by a fatty acyl-CoA reductase (FAR) or acyl-ACP reductase (AAR). Subsequently, an aldehyde reductase (AHR) or alcohol dehydrogenase (ADH) reduces the fatty aldehyde to the fatty alcohol. buu.ac.thnih.gov

Comparative studies highlight differences in enzyme specificity and organismal distribution. For example, various FAR enzymes from different microbial sources (e.g., Marinobacter aquaeolei, Yarrowia lipolytica) have been characterized for their ability to produce fatty alcohols of specific chain lengths. The preference of these enzymes for particular fatty acyl-CoA chain lengths is a key factor determining the composition of the produced fatty alcohols. iastate.educabbi.biofrontiersin.org

Esterification to this compound

The final step in wax ester formation is the esterification of a fatty acid (typically in its acyl-CoA form) with a fatty alcohol, catalyzed by wax ester synthases (WS).

Enzyme Diversity: WS enzymes can be classified into different groups, including bacterial-type bifunctional WS/acyl-CoA:diacylglycerol acyltransferases (DGATs), plant-type WSs, and vertebrate-related WSs. In many bacteria and some plants, a single enzyme possesses both WS and DGAT activity, meaning it can synthesize wax esters and triacylglycerols. asm.orgoup.comnih.gov

Organismal Occurrence: Wax esters are found in diverse organisms, including bacteria (as storage compounds), insects (e.g., beeswax), mammals (e.g., meibum), and plants (e.g., jojoba wax). The specific enzymes and their substrate preferences contribute to the variety of wax esters produced. iastate.edunih.gov For instance, engineered microbial systems, such as Escherichia coli and Yarrowia lipolytica, are being developed for the production of wax esters by heterologously expressing relevant genes like FARs and WSs. iastate.educabbi.bio

Comparative Summary Table

The following table summarizes key enzymes and pathways involved in the biosynthesis of components of this compound across different organismal groups.

Feature/Organism GroupLignoceric Acid (C24:0) Synthesis PathwayBehenyl Alcohol (C22:0) Synthesis PathwayEsterification to Wax EsterKey Enzymes/Genes Mentioned
Plants ER-localized fatty acid elongation (e.g., FAE1)Fatty Acyl Reductases (FARs)Wax Ester Synthases (WS), WS/DGAT bifunctionalFAE1, TaFAR1, WSD1 (WS/DGAT)
Mammals/Humans Microsomal & Mitochondrial elongation systems; Peroxisomal oxidationAlcohol-forming Fatty Acyl-CoA Reductases (afFAR)(General esterification pathways)afFAR
Bacteria General fatty acid synthesis/elongationFARs, Acyl-ACP Reductases (AAR) + ADH/AHRWS/DGAT bifunctionalMaFAR, bacterial WS/DGAT
Yeasts General fatty acid synthesis/elongationFARs (e.g., MhFAR)WSMhFAR, AbWS
Bacteria (E. coli) General fatty acid synthesis/elongationFARs (e.g., Acr1, MaFAR), AAR + ADH/AHRWSAcr1, MaFAR

Compound List:

this compound

Lignoceric acid (Tetracosanoic acid)

Behenyl alcohol (Docosanol)

Fatty acids (FAs)

Fatty alcohols (FA-OHs)

Fatty acyl-CoA

Fatty acyl-ACP

Malonyl-CoA

Acetyl-CoA

Fatty aldehyde

Acyl-CoA:diacylglycerol acyltransferase (DGAT)

Wax ester synthase (WS)

Fatty acyl reductase (FAR)

Alcohol-forming fatty acyl-CoA reductase (afFAR)

Acyl-ACP reductase (AAR)

Carboxylic acid reductase (CAR)

Alcohol dehydrogenase (ADH)

Aldehyde reductase (AHR)

Very-long-chain fatty acids (VLCFAs)

Palmitic acid (C16:0)

Stearic acid (C18:0)

Oleic acid (C18:1)

Linoleic acid (C18:2)

α-Linolenic acid (C18:3)

Triacylglycerol (TAG)

Diacylglycerol (DAG)

Phosphatidylcholine (PC)

LysoPC

Synthetic Methodologies for Academic and Experimental Studies of Behenyl Lignocerate

Chemical Synthesis Approaches for Wax Esters

Chemical synthesis of wax esters typically involves the direct esterification of a fatty acid with a fatty alcohol, often catalyzed by acids.

Acid-Catalyzed Esterification Protocols and Optimization

Acid-catalyzed esterification is a well-established method for synthesizing wax esters. This process involves reacting a long-chain fatty acid (like lignoceric acid) with a long-chain fatty alcohol (like behenyl alcohol) in the presence of an acid catalyst, with water being a byproduct.

Catalysts and Conditions: Various solid acid catalysts have been explored to improve efficiency and reusability. For instance, SO3H-carbon catalysts derived from glycerol (B35011) have demonstrated high efficacy in the solvent-free esterification of long-chain fatty acids (C10-C22) with fatty alcohols (including behenyl alcohol). Optimal conditions reported for such systems include a temperature of 90 °C, a reaction time of 6-10 hours, and a substrate molar ratio of 1:1, achieving excellent yields exceeding 95% ajgreenchem.comajgreenchem.com. Other studies have utilized sulfonic acids like 4-dodecylbenzenesulfonic acid (DBSA) as catalysts, achieving high conversion rates (e.g., 93.6% for cetyl alcohol and oleic acid) at milder temperatures (40 °C) under solvent-free conditions within 4 hours mdpi.comresearchgate.net. Traditional homogeneous catalysts like sulfuric acid have also been used, but they often present challenges related to reusability, equipment corrosion, and laborious workup procedures rasayanjournal.co.in.

Yield Optimization: Research has shown that reaction parameters such as catalyst loading, temperature, and reaction time significantly influence the yield. For example, increasing the reaction time generally leads to higher conversions, especially with longer carbon chains in the substrates ajgreenchem.comajgreenchem.com.

Solvent-Free and Mechanochemical Reaction Systems

The drive towards greener chemistry has spurred the development of solvent-free and mechanochemical synthesis routes for wax esters.

Solvent-Free Synthesis: Many acid-catalyzed and enzymatic methods are increasingly performed under solvent-free conditions. This approach not only reduces environmental impact and costs associated with solvent recovery but also often leads to higher product concentrations and simplified downstream processing ajgreenchem.comajgreenchem.commdpi.comcsic.esresearchgate.netmdpi.com. For example, the SO3H-carbon catalyzed esterification of long-chain fatty acids and alcohols proceeds efficiently without solvents, achieving high yields ajgreenchem.comajgreenchem.com. Similarly, DBSA-catalyzed esterification of oleic acid with fatty alcohols has been successfully conducted in a solvent-free manner mdpi.com.

Mechanochemical Synthesis: While less extensively documented for wax ester synthesis compared to solvent-free methods, mechanochemistry offers an alternative solvent-free approach that utilizes mechanical force (e.g., grinding) to drive reactions. This can sometimes lead to faster reaction rates and unique selectivities. However, specific applications of mechanochemistry to behenyl lignocerate synthesis are not widely detailed in the reviewed literature.

Biocatalytic and Enzymatic Synthesis Routes

Enzymatic synthesis, primarily utilizing lipases, offers a milder and often more selective alternative to chemical catalysis for wax ester production.

Lipase-Mediated Transesterification and Esterification

Lipases are versatile biocatalysts capable of catalyzing esterification (fatty acid + alcohol → wax ester + water) and transesterification/alcoholysis (triglyceride + alcohol → wax ester + glycerol) reactions.

Enzymes and Substrates: Commercially available immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B) and Lipozyme RMIM (Rhizomucor miehei lipase), are frequently employed for synthesizing various wax esters, including those derived from long-chain fatty acids and alcohols mdpi.comum.esdss.go.thoup.commdpi.com. These enzymes can effectively catalyze the esterification of fatty acids like lignoceric acid with behenyl alcohol, or the transesterification of triglycerides containing these fatty acids with behenyl alcohol mdpi.comdss.go.thcnr.it. For instance, Novozym 435 has been used to synthesize behenyl wax esters from spent coffee grounds oil with high conversion yields (up to 94.5%) mdpi.com. Lipases from other sources, such as Alcaligenes sp. and Chromobacterium viscosum, have also shown activity in wax ester synthesis dss.go.th.

Reaction Conditions: Enzymatic syntheses are often performed under mild conditions, typically between 30-70 °C, and can be conducted in solvent-free systems or with environmentally friendly solvents like limonene (B3431351) mdpi.commdpi.comum.es. The choice of enzyme, substrate molar ratio, enzyme loading, and reaction time are critical for optimizing the yield.

Strategies for Enhanced Biocatalytic Efficiency

Several strategies are employed to enhance the efficiency of lipase-catalyzed wax ester synthesis.

Optimization of Reaction Parameters: Response Surface Methodology (RSM) is a common statistical tool used to optimize reaction conditions such as temperature, enzyme amount, substrate molar ratio, and reaction time to maximize wax ester yield mdpi.comscribd.comresearchgate.netikm.org.my. For example, optimizing the enzyme dosage, substrate ratio (e.g., 1:1 to 1:5 for oil to alcohol), and temperature can lead to yields exceeding 90% mdpi.commdpi.comscribd.comresearchgate.net.

Substrate Co-solubilization and Solvent Choice: While solvent-free systems are preferred for sustainability, the low solubility of long-chain fatty acids and alcohols can sometimes limit reaction rates. The use of "green" solvents like limonene has been shown to improve substrate solubility and accelerate enzymatic reactions, leading to higher conversion yields mdpi.com. Strategies to manage water content are also important, as water can influence lipase activity and reaction equilibrium mdpi.comdss.go.th.

Research on Yield Optimization and Purity Enhancement

Achieving high yields and purity is paramount for both academic studies and industrial applications of this compound.

Yield Maximization: Optimization studies consistently highlight the importance of precise control over reaction parameters. For acid-catalyzed esterification, factors like catalyst type and loading, temperature, and reaction time are crucial. For enzymatic routes, enzyme selection, immobilization, substrate molar ratio, temperature, and reaction time are key ajgreenchem.comajgreenchem.commdpi.comcsic.esmdpi.commdpi.comscribd.comresearchgate.netikm.org.my. Yields exceeding 95% have been reported for optimized chemical esterification processes ajgreenchem.comajgreenchem.com, while enzymatic methods also achieve high yields, often above 90% mdpi.comum.esmdpi.com.

Purity Enhancement: Purification methods such as silica (B1680970) gel column chromatography are commonly used to isolate and purify synthesized wax esters, ensuring high purity for characterization and application ajgreenchem.com. Enzymatic methods, in general, can offer higher selectivity, potentially leading to fewer byproducts and simpler purification compared to some chemical routes oup.comcnr.itscielo.br. Characterization techniques like FTIR, NMR, and GC-MS are routinely employed to confirm the structure and purity of the synthesized wax esters ajgreenchem.comikm.org.my.

Advanced Analytical Techniques for Characterization and Quantification of Behenyl Lignocerate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular identity and structural integrity of this compound, verifying the presence of its constituent fatty acid and fatty alcohol moieties, as well as the characteristic ester linkage.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, stands as a cornerstone for the structural elucidation of organic molecules like this compound researchgate.netnih.govekb.eg. These techniques provide detailed insights into the chemical environment of atomic nuclei, allowing for the confirmation of molecular structure and purity.

In ¹H NMR, specific proton signals can be assigned to different functional groups and positions within the this compound molecule. For instance, the protons situated adjacent to the ester carbonyl group typically resonate in a characteristic region, often around δ 3.98 ppm for wax esters nih.gov. The analysis of these chemical shifts, along with their integration and splitting patterns, confirms the presence of the ester linkage and the structure of the long alkyl chains originating from both the behenyl alcohol and lignoceric acid components researchgate.netekb.eg. ¹³C NMR spectroscopy further aids in structural confirmation by providing a carbon-centric view, with distinct signals for the carbonyl carbon (typically around 170-175 ppm) and the numerous methylene (B1212753) carbons that constitute the long hydrocarbon chains researchgate.net.

X-ray Diffraction and Scattering for Solid-State Structural Analysis

X-ray diffraction (XRD) and scattering techniques are crucial for understanding the physical arrangement and crystalline behavior of this compound in its solid state. These methods probe the ordered packing of molecules, revealing information about crystal structure, lattice parameters, and morphology at various length scales jove.comcolostate.eduamericanpharmaceuticalreview.com.

Wide-Angle X-ray Scattering (WAXS) is employed to investigate the precise arrangement of molecules within the crystalline lattice of this compound colostate.eduscribd.com. WAXS is sensitive to the lateral packing of hydrocarbon chains, yielding diffraction patterns that reflect the unit cell dimensions and symmetry. The "short spacing" reflections observed in WAXS data are particularly informative about the interchain distances and the packing efficiency of the aliphatic chains, often indicating common packing arrangements such as orthorhombic or hexagonal subcells colostate.edumit.edu. Analysis of these patterns allows for the determination of the crystalline symmetry and the degree of molecular order in solid this compound.

Ultra-Small-Angle X-ray Scattering (USAXS) extends the analytical capabilities to even larger length scales, typically from tens of nanometers up to micrometers, providing detailed information on the morphology, size distribution, and fractal characteristics of nanocrystals or larger aggregates jove.comresearchgate.net. For this compound, USAXS can characterize the shape and arrangement of its crystalline entities researchgate.netresearchgate.net. For instance, in studies involving mixtures with this compound, USAXS data suggested the formation of more compact fractal structures under certain conditions researchgate.net. Combined with SAXS and WAXS, USAXS offers a comprehensive understanding of the solid-state organization and morphology of this compound.

Structural Organization and Supramolecular Assembly in Research Systems

Oleogelation Properties and Network Formation

Behenyl lignocerate, a saturated wax ester, functions as an effective oleogelator, capable of structuring edible oils into semi-solid systems. This process of oleogelation is critical in developing food products with modified textures. The molecular structure of this compound facilitates the creation of a three-dimensional network that immobilizes the liquid oil phase, resulting in a stable, gel-like consistency. researchgate.net This network formation is a key attribute for its application in oleogel research, providing a method to create structured fats from liquid oils. The formation of these networks relies on the crystallization of the oleogelator molecules from the supersaturated oil solution upon cooling.

The structural basis for the oleogelation properties of this compound has been investigated using advanced scattering techniques. Studies employing Wide-Angle X-ray Scattering (WAXS), Small-Angle X-ray Scattering (SAXS), and Ultra-Small-Angle X-ray Scattering (USAXS) have been conducted to elucidate the solid structures formed by this compound crystals in edible oils like triolein. researchgate.netresearcher.life These analyses reveal the formation of organized crystalline multilayer structures. researchgate.net The data from SAXS, in particular, shows narrow principal lines and their reflections, which allows for the calculation of the repeat distance for the molecular monolayers. researchgate.net This crystalline organization is fundamental to the formation of the larger network that provides the oleogel its structure. researchgate.net Research has shown that this compound tends to form smaller nanocrystals compared to other oleogelators like stearic acid. researchgate.netresearcher.life

Within the crystalline multilayers, this compound molecules adopt a specific, ordered arrangement. Research based on X-ray diffraction and Monte Carlo simulations indicates that the long hydrocarbon chains of the molecules are rigidly extended, without significant gauche bonds. researchgate.netresearchgate.net These extended molecules are packed into crystalline multilayers where they are oriented at a distinct tilt angle relative to the methyl group plane. researchgate.netresearchgate.net This molecular tilt is a crucial factor in their packing efficiency and, consequently, their effectiveness as oleogelators. While specific angles are predicted and measured for other oleogelators in the same studies, the precise tilt angle for this compound crystals is a subject of ongoing theoretical and experimental investigation. researchgate.netresearchgate.net

Interactions with Other Lipids and Structuring Agents in Oleogel Research

In the study of multi-component oleogels, the interaction between different structuring agents is of significant interest. Research investigating this compound in combination with other common oleogelators, such as triacontane (B166396) and stearic acid, has been conducted. researchgate.netresearcher.life Experimental results from X-ray scattering, supported by theoretical analysis, have shown that no mixed crystals are formed when this compound is combined with either triacontane, stearic acid, or a mixture of both. researchgate.netresearcher.life Each component crystallizes independently, which is a critical finding for understanding and predicting the behavior of multi-component oleogel systems. researchgate.net

Table 1: Crystallographic and Interaction Data for Oleogelators in Triolein

This table summarizes findings from X-ray scattering studies on individual and mixed oleogelator systems.

Oleogelator SystemKey FindingsData Source(s)
This compound (BL) Forms crystalline multilayers; molecules are rigidly extended and tilted. Forms smaller nanocrystals compared to Stearic Acid. researchgate.netresearcher.liferesearchgate.net
Triacontane (TC) Forms crystalline multilayers with a predicted tilt angle of θ ≈ 33°, yielding a SAXS line at q ≈ 0.194 Å⁻¹, which agrees with the measured q = 0.181 Å⁻¹. researchgate.net
Stearic Acid (SA) Forms large nanocrystals compared to TC and BL. Predicted tilt angle of θ ≈ 33°. researchgate.netresearcher.life
BL + TC No mixed crystals observed. researchgate.net
BL + SA No mixed crystals observed. researchgate.net
TC + SA No mixed crystals observed. researchgate.net
BL + TC + SA No mixed crystals observed; forms a more compact fractal structure compared to single or dual-component systems. researchgate.netresearcher.life

Influence on Macro- and Microstructural Properties of Lipid Systems

This compound (BL), a long-chain saturated wax ester, plays a significant role as a structuring agent in various lipid-based systems. Its influence is most notably observed in its capacity as an oleogelator, where it can transform liquid oils into semi-solid structures with distinct macroscopic and microscopic properties. researchgate.net This ability stems from the molecule's chemical nature, which allows it to self-assemble into crystalline networks that entrap large volumes of liquid oil. spectroscopyonline.comchromatographyonline.com

Research has demonstrated that this compound is an effective oleogelator, capable of forming stable oleogels with different types of oils. The formation of these gels involves the creation of a three-dimensional network of wax crystals. This network is responsible for the macroscopic properties of the oleogel, such as its firmness and texture, mimicking the characteristics of solid fats. The microstructure of these systems, often characterized by techniques like polarized light microscopy, reveals a network of crystals that physically immobilize the liquid oil phase, preventing it from flowing freely. spectroscopyonline.comchromatographyonline.com An example of this is the observation of wax esters, including this compound, contributing to the cloudy or hazy appearance of some vegetable oils, such as canola oil. spectroscopyonline.comchromatographyonline.com This cloudiness is a direct macroscopic consequence of the microscopic crystal network formed by the wax esters, which effectively traps the liquid oil. spectroscopyonline.comchromatographyonline.com

Advanced analytical techniques, including Wide-Angle X-ray Scattering (WAXS), Small-Angle X-ray Scattering (SAXS), and Ultra-Small-Angle X-ray Scattering (USAXS), have been employed to elucidate the detailed solid-state structure of this compound within lipid systems. researchgate.netresearchgate.net In studies investigating oleogels composed of this compound in triolein, these methods provided insights from the angstrom to the micrometer scale.

The table below summarizes findings from X-ray scattering studies on oleogels containing this compound.

Oleogelator(s)Oil PhaseAnalytical Technique(s)Key Structural Findings
This compound (BL)TrioleinWAXS, SAXS, USAXSForms distinct nanocrystals. researchgate.net
This compound (BL), Stearic Acid (SA), Triacontane (TC)TrioleinWAXS, SAXS, USAXSNo mixed crystals observed; each component crystallizes individually. researchgate.net
This compound (BL), Stearic Acid (SA), Triacontane (TC)TrioleinUSAXSBL forms smaller nanocrystals compared to SA. The combination results in a more compact fractal structure. researchgate.net

Research Applications and Model Systems Incorporating Behenyl Lignocerate

Utilization as a Model Compound in Lipid Biochemistry

Behenyl lignocerate serves as a valuable model compound for understanding fundamental processes in lipid biochemistry due to its well-defined structure as a wax ester.

As a wax ester, this compound exemplifies the products of esterification and transesterification reactions. While direct studies focusing solely on this compound's esterification mechanisms are not extensively detailed in the provided search results, the general principles of wax ester synthesis, such as Fischer esterification involving fatty acids and fatty alcohols, are applicable. For instance, the synthesis of behenyl oleate (B1233923), a similar wax ester, involves the reaction of oleic acid and behenyl alcohol in the presence of an acid catalyst . This process highlights the core chemical transformations involved in forming such long-chain esters, making compounds like this compound useful for illustrating these reaction mechanisms. Research into the transesterification of wax esters also provides insights into how these molecules can be chemically modified, which is relevant for understanding lipid metabolism and industrial applications vulcanchem.comgoogle.com.

This compound's role in lipid metabolism is explored through its structural similarity to naturally occurring lipids found in biological systems. Its susceptibility to hydrolysis, for example, is relevant in biodegradation studies and research into lipid metabolism pathways vulcanchem.com. Although specific metabolic pathways involving this compound are not extensively detailed, its classification as a wax ester suggests its involvement in lipid storage and breakdown processes. Studies on similar long-chain lipids provide context for how these molecules are processed within biological systems.

In Vitro Reconstitution Models for Biological Interfaces

This compound is employed in the development of in vitro models that mimic biological interfaces, particularly the ocular surface.

This compound, along with other wax esters, has been investigated for its contribution to the tear film lipid layer (TFLL) and its role in retarding water evaporation from the ocular surface arvojournals.orgnih.govcore.ac.uktearfilm.org. The TFLL is crucial for maintaining ocular health by preventing excessive tear evaporation, which is a key factor in dry eye syndrome .

Studies have utilized artificial TFLL models to assess the evaporation-retarding effects of various lipids. This compound, as a long-chain saturated wax ester, contributes to the nonpolar lipid component of these artificial layers arvojournals.orgcore.ac.uknih.gov. Research indicates that while individual long-chain wax esters can retard evaporation, their efficacy is highly dependent on their phase behavior at specific temperatures, often requiring them to be near their melting point arvojournals.orgcore.ac.uk. For instance, behenyl alcohol, a component of this compound, has been used as a positive control in evaporation studies, demonstrating significant evaporation reduction arvojournals.org.

Table 1: Properties of Selected Wax Esters in Evaporation Retardation Studies

Wax Ester (WE)Fatty Acid/Alcohol CompositionMelting Point (°C)Evaporation Decrease at 35°C (%)Reference
Behenyl alcoholC22:0 alcoholN/A62 ± 6 arvojournals.org
Behenyl oleate (BO)C22:0/C18:136.920-40 arvojournals.org
Behenyl palmitoleate (B1233929) (BP)C22:0/C16:1N/A20-40 (most effective) arvojournals.org
Behenyl linoleate (B1235992) (BLN)C22:0/C18:2N/A20-40 arvojournals.org
Behenyl linolenate (BLNN)C22:0/C18:3N/A20-40 arvojournals.org
Lignoceryl lignocerate (LL)C24:0/C24:077Not specified core.ac.ukarvojournals.org
Lauryl oleate (LO)C12:0/C18:1N/ANot specified arvojournals.orgarvojournals.org

Compound List

this compound

Oleic acid

Behenyl alcohol

Behenyl oleate

Lignoceryl lignocerate

Lauryl oleate

Behenyl palmitoleate

Behenyl linoleate

Behenyl linolenate

Cholesteryl oleate

Behenyl stearate (B1226849)

Triacontane (B166396)

Stearic acid

Future Directions and Emerging Avenues in Behenyl Lignocerate Research

Metabolic Engineering for Tailored Biosynthesis in Microbial Hosts

The sustainable and cost-effective production of long-chain wax esters like behenyl lignocerate is a significant area of future research. Metabolic engineering offers a promising strategy to achieve this by modifying microbial hosts to synthesize these compounds. Current efforts in metabolic engineering for oleochemicals, including fatty acids and esters, focus on enhancing yields, rates, and titers in bacteria and yeast nih.gov.

Future research will likely involve:

Engineering Microbial Pathways: Modifying the mevalonate (B85504) pathway or other lipid biosynthesis pathways in organisms such as Saccharomyces cerevisiae or Escherichia coli to specifically produce this compound nih.govmdpi.com. This could involve overexpressing key enzymes, blocking competing pathways that divert precursors, and optimizing regulatory signals.

Synthetic Biology Approaches: Utilizing synthetic biology tools to design and construct novel microbial cell factories capable of efficient and targeted biosynthesis of this compound from renewable feedstocks nih.govmdpi.com.

Strain Optimization: Developing robust microbial strains that can tolerate higher product concentrations and efficiently convert simple carbon sources into complex wax esters.

Advanced Structural Analysis of this compound in Complex Biological Matrices

Accurate identification and quantification of this compound within complex biological samples, such as plant waxes or human secretions, require advanced analytical techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are established methods, future research aims to refine these and explore new approaches for more comprehensive structural elucidation chromatographyonline.comarvojournals.org.

Key areas for advancement include:

High-Resolution Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) coupled with advanced fragmentation techniques (e.g., MS/MS) to provide more detailed structural information and differentiate between isomers of long-chain wax esters chromatographyonline.comarvojournals.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques, such as solid-state NMR or multidimensional NMR, for detailed structural characterization of this compound in its native state or within complex matrices nih.gov.

Imaging Mass Spectrometry: Developing and applying imaging mass spectrometry techniques to visualize the spatial distribution of this compound within tissues or biological samples, offering insights into its localization and interaction with other lipids.

Improved Sample Preparation: Developing more efficient and less destructive sample preparation methods to preserve the integrity of this compound and other lipids in biological samples for analysis.

Mechanistic Elucidation of Physiological Roles Beyond Barrier Function

While this compound is known for its contribution to barrier functions, such as preventing water loss in skin or stabilizing the tear film core.ac.ukarvojournals.org, its broader physiological roles remain an area ripe for exploration. Future research will focus on uncovering these less-understood functions.

Potential research directions include:

Cellular Signaling Pathways: Investigating whether this compound or its metabolic products interact with specific cellular signaling pathways, potentially influencing cellular processes beyond structural support.

Interactions with Other Biomolecules: Studying how this compound interacts with other lipids, proteins, or cellular components to mediate specific physiological responses.

Metabolomic Studies: Conducting comprehensive metabolomic analyses to identify potential metabolites of this compound and elucidate their specific biological activities and roles.

In Vivo Functional Studies: Designing targeted in vivo studies using model organisms or specific biological systems to confirm and characterize physiological functions beyond barrier maintenance.

Development of Novel Analytical Standards and Reference Materials for Long-Chain Wax Esters

The accurate and reliable analysis of long-chain wax esters, including this compound, is critically dependent on the availability of high-purity analytical standards and certified reference materials. Currently, the availability of such standards for longer or branched-chain wax esters is limited nih.gov.

Future efforts should focus on:

Synthesis of Certified Standards: Developing robust synthetic routes for producing highly pure, characterized standards of this compound and other relevant long-chain wax esters nih.govaccustandard.com.

Characterization and Certification: Rigorous characterization of these synthesized standards using multiple analytical techniques to ensure their identity, purity, and stability, leading to certification.

Development of Reference Materials: Establishing certified reference materials (CRMs) that can be used for calibration and quality control in analytical laboratories worldwide, ensuring consistency and comparability of research findings.

Standardization of Analytical Methods: Promoting the standardization of analytical methodologies for wax ester analysis to ensure reproducibility and facilitate data comparison across different studies and laboratories.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Behenyl lignocerate in lipid elongation studies?

this compound (C24:0) is synthesized via endoplasmic reticulum (ER)-bound elongation enzymes, which utilize palmitoyl-CoA and malonyl-CoA as substrates. Key steps include:

  • Activation of palmitate to palmitoyl-CoA .
  • Sequential elongation using NADPH as a reductant, with intermediates as CoA-thioesters . Characterization requires gas chromatography-mass spectrometry (GC-MS) to confirm chain length and saturation. For purity assessment, combine thin-layer chromatography (TLC) with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities .

Q. How can researchers reliably identify this compound in complex lipid mixtures such as meibomian gland secretions?

GC coupled with ion-trap MS is optimal for identification:

  • Use an equimolar mixture of wax ester (WE) standards (e.g., behenyl heptadecanoate, this compound) to calibrate retention times and MS fragmentation patterns .
  • Monitor FA residues generated in-source; this compound produces C24:0 fragments, distinguishable by m/z values (e.g., ~676 amu) .
  • Note that saturated WEs exhibit 5-fold higher signal intensity compared to unsaturated analogs in similar mass ranges, necessitating careful baseline correction .

Q. What are the primary challenges in quantifying this compound in biological samples, and how can they be addressed?

Challenges include:

  • Non-linear MS signal response : Calibrate using internal standards (e.g., deuterated analogs) to normalize intensity variations across m/z ranges .
  • Co-elution with structurally similar lipids : Optimize chromatographic conditions (e.g., gradient elution with methylene chloride–acetonitrile) to improve resolution .
  • Low abundance : Enrich samples via solid-phase extraction (SPE) targeting esters with C16–C24 chains .

Advanced Research Questions

Q. How do discrepancies in relative abundance data for this compound arise in mass spectrometry, and how should they be interpreted?

Discrepancies often stem from:

  • Ionization efficiency differences : Saturated WEs (e.g., this compound) generate stronger signals than unsaturated analogs due to higher stability during ionization .
  • In-source fragmentation : FA residues may skew quantification; use tandem MS (MS/MS) to isolate intact parent ions and reduce interference .
  • Instrumental drift : Implement lock-mass correction using reference compounds (e.g., lignoceryl lignocerate) to ensure reproducibility across runs .

Q. What experimental designs are suitable for investigating the role of this compound in lipid metabolism pathways?

A robust design includes:

  • Isotopic tracing : Administer ¹³C-labeled palmitate to track elongation into this compound in vitro .
  • Knockdown models : Use siRNA targeting ER elongation enzymes (e.g., ELOVL4) to assess metabolic flux disruptions .
  • Comparative lipidomics : Profile tissues (e.g., skin, meibum) via LC-MS to correlate this compound levels with physiological outcomes .

Q. How can researchers resolve contradictions in reported functional roles of this compound across different biological systems?

Contradictions often arise from contextual factors (e.g., tissue-specific enzyme expression). Mitigation strategies:

  • Meta-analysis : Cross-reference datasets from diverse systems (e.g., human meibum vs. plant waxes) to identify conserved vs. unique roles .
  • Functional assays : Test permeability/barrier properties in lipid bilayer models using synthetic this compound .
  • Pathway enrichment analysis : Map this compound abundance to lipid elongation or β-oxidation pathways using bioinformatics tools .

Methodological Best Practices

Q. What quality control measures are essential for ensuring reproducibility in studies involving this compound?

  • Standardization : Use commercially validated standards (e.g., NuChek Prep) for calibration .
  • Blinding : Implement double-blinded sample processing to minimize bias in data interpretation .
  • Replication : Perform triplicate runs for MS quantification and report coefficients of variation (CV < 15%) .

Q. How should researchers document experimental protocols for synthesizing and analyzing this compound to meet journal guidelines?

Follow Beilstein Journal of Organic Chemistry standards:

  • Detailed synthesis : Report reaction conditions (e.g., temperature, catalyst), purification steps (e.g., column chromatography), and yield .
  • Data transparency : Provide raw MS spectra and chromatograms as supplementary files with hyperlinks in the main text .
  • Ethical compliance : Disclose institutional approvals for human/animal studies, if applicable .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to quantify EC₅₀ values for lipid-lowering effects .
  • Multivariate analysis : Use principal component analysis (PCA) to disentangle this compound’s contribution to lipidomic variance .
  • Error propagation : Account for instrumental uncertainty (e.g., ±5% MS signal variability) in final error margins .

Q. How can researchers validate hypotheses about this compound’s structural-functional relationships using computational tools?

  • Molecular dynamics (MD) simulations : Model lipid bilayer interactions to predict barrier function .
  • Density functional theory (DFT) : Calculate thermodynamic stability of this compound under varying pH/temperature conditions .
  • Machine learning : Train classifiers on lipidomic datasets to predict elongation enzyme specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.